molecular formula C7H2F3NO B1449635 3,4,5-Trifluoro-2-hydroxybenzonitrile CAS No. 1891204-68-4

3,4,5-Trifluoro-2-hydroxybenzonitrile

Cat. No.: B1449635
CAS No.: 1891204-68-4
M. Wt: 173.09 g/mol
InChI Key: AZKDCYNFMRBPIQ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-2-hydroxybenzonitrile typically involves the introduction of fluorine atoms and a nitrile group onto a benzene ring. One common method involves the reaction of 3,4,5-trifluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3,4,5-trifluoro-2-hydroxybenzaldehyde.

    Reduction: Formation of 3,4,5-trifluoro-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-Trifluoro-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and nitrile groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-hydroxybenzonitrile
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

3,4,5-Trifluoro-2-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the 3,4,5-positions enhances its stability and reactivity compared to similar compounds with fewer fluorine atoms. Additionally, the combination of a hydroxyl group and a nitrile group on the benzene ring provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

3,4,5-trifluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDCYNFMRBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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